



Application Note: Quantitative Analysis of Bupropion and its Metabolites by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Bupropion	
Cat. No.:	B3424447	Get Quote

Abstract

This application note details a robust and sensitive method for the simultaneous quantitative analysis of **bupropion** and its primary active metabolites—hydroxy**bupropion**, threohydro**bupropion**, and erythrohydro**bupropion**—in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated quantitative data.

Introduction

Bupropion is an antidepressant and smoking cessation aid that undergoes extensive metabolism in the body. Its major metabolites, hydroxy**bupropion**, threohydro**bupropion**, and erythrohydro**bupropion**, are pharmacologically active and contribute significantly to its therapeutic effect and potential side effects. Therefore, a reliable method for the simultaneous quantification of **bupropion** and these metabolites is essential for clinical and research applications. The HPLC-MS/MS method described herein offers high selectivity, sensitivity, and throughput for the analysis of these compounds in a complex biological matrix like human plasma.

Experimental Protocols



Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a widely used and effective method for extracting **bupropion** and its metabolites from plasma, minimizing matrix effects.

Materials:

- · Human plasma samples
- Internal Standard (IS) working solution (e.g., **Bupropion**-d9, Hydroxy**bupropion**-d6)
- Methanol
- Acetonitrile
- Ammonium formate buffer (2 mM, pH 4)
- Methylene chloride
- Isopropanol
- Oasis HLB SPE cartridges
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Thawing: Thaw frozen plasma samples at room temperature.
- Internal Standard Spiking: To 500 μ L of plasma, add the appropriate volume of the internal standard working solution. Vortex for 10 seconds.
- Protein Precipitation: Add 1 mL of methanol to the plasma sample. Vortex for 30 seconds.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.



- SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a mixture of methanol and water (e.g., 20:80, v/v).
- Drying: Dry the cartridge under a stream of nitrogen for 15 minutes.[1]
- Elution: Elute the analytes with 3 mL of a methylene chloride and isopropanol mixture (75:25, v/v).[1]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[1]
- Reconstitution: Reconstitute the dried residue with 100 μL of the mobile phase (e.g., a mixture of acetonitrile and 2 mM ammonium formate buffer, pH 4.0, 10:90, v/v).[1]
- Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system (e.g., Agilent 1200 series or Waters Acquity UPLC)[1][2]
- Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or Waters Quattro Premier)[1]
 [2]
- Analytical column (e.g., Waters Symmetry C18, 150x4.6mm, 5μm or Waters Acquity UPLC BEH Phenyl column)[1][2]

Chromatographic Conditions:

Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0 or 0.04% formic acid in water.
 [2][3]



- Mobile Phase B: Methanol or Acetonitrile.[1][3]
- Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a higher percentage (e.g., 90% B) to elute the analytes, and then return to the initial conditions for re-equilibration. A specific example is: 10% B for 0.5 min, linear gradient to 20% B until 1 min, held at 20% B until 5 min, linear gradient to 50% B until 8 min, and then re-equilibrated.[3]
- Flow Rate: 0.22 mL/min to 1.0 mL/min depending on the column dimensions.[2][3]
- Column Temperature: Ambient or controlled (e.g., 15°C).[2]
- Injection Volume: 10 μL.[1]

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1][2]
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
- MRM Transitions: The specific precursor to product ion transitions for each analyte and internal standard must be optimized.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-MS/MS method for **bupropion** and its metabolites, compiled from various validated methods.

Table 1: Mass Spectrometric Parameters (MRM Transitions)



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Bupropion	240.1	184.1
Hydroxybupropion	256.1	238.1
Threohydrobupropion	242.2	184.1
Erythrohydrobupropion	242.2	184.1
Bupropion-d9 (IS)	249.2	193.2
Hydroxybupropion-d6 (IS)	262.2	244.2

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

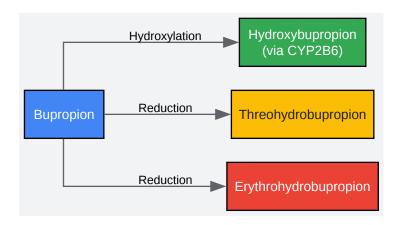
Table 2: Method Validation Parameters

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Precision (%RSD)	Accuracy (%Bias)
Bupropion	1.75 - 500[4]	0.5 - 5[1][3][4]	< 15%[1][5]	80-120%[1]
Hydroxybupropio n	5 - 1000[4]	2 - 10[1][3]	< 15%[1][5]	80-120%[1]
Threohydrobupro pion	2 - 500[4]	0.15 - 1[3][5]	< 15%[1][5]	80-120%[1]
Erythrohydrobupr opion	0.5 - 100[4]	0.15 - 1[3][5]	< 15%[1][5]	80-120%[1]

LLOQ: Lower Limit of Quantification. The ranges for LLOQ reflect variations across different published methods and the analysis of enantiomers.[1][3][4][5]

Visualizations

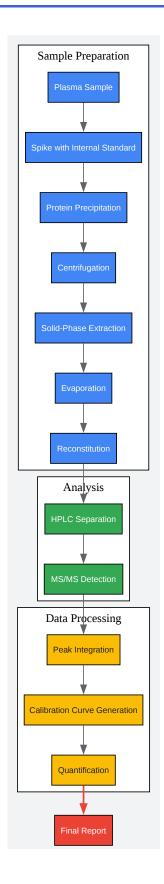




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Caption: Metabolic pathway of **Bupropion**.





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